2-(2-methoxyphenyl)acetyl Chloride

Catalog No.
S794837
CAS No.
28033-63-8
M.F
C9H9ClO2
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-methoxyphenyl)acetyl Chloride

CAS Number

28033-63-8

Product Name

2-(2-methoxyphenyl)acetyl Chloride

IUPAC Name

2-(2-methoxyphenyl)acetyl chloride

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C9H9ClO2/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3

InChI Key

UPEWDRCXLROYOF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CC(=O)Cl

Canonical SMILES

COC1=CC=CC=C1CC(=O)Cl

The exact mass of the compound 2-(2-methoxyphenyl)acetyl Chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2-Methoxyphenyl)acetyl chloride (CAS 28033-63-8) is a moisture-sensitive acyl chloride utilized as an electrophilic building block in organic synthesis. Characterized by the presence of an ortho-methoxy group on the phenyl ring, this compound offers a distinct combination of steric hindrance and bidentate coordination potential that differentiates it from unsubstituted phenylacetyl chlorides . In industrial and laboratory procurement, it is primarily sourced to streamline the synthesis of complex amides, esters, and specialty ketones without the need for peptide coupling agents. Its predictable reactivity profile and specific stereoelectronic properties make it a critical precursor for manufacturing targeted pharmaceuticals, advanced agrochemicals, and conformationally restricted heterocyclic scaffolds.

Substituting 2-(2-methoxyphenyl)acetyl chloride with its parent compound, 2-(2-methoxyphenyl)acetic acid, introduces significant process inefficiencies. The parent acid requires either harsh in-situ chlorination (generating corrosive off-gases) or the addition of high-mass coupling reagents (such as HATU or EDC) to achieve amidation, drastically increasing the process mass intensity (PMI) and complicating downstream purification[1]. Furthermore, attempting to substitute this compound with the unsubstituted phenylacetyl chloride or the para-methoxy isomer fails in applications requiring the specific steric bulk or the chelating ability of the ortho-methoxy oxygen. This ortho-substitution is frequently critical for directing regioselectivity in cyclization reactions and for locking the active conformation of pharmaceutical intermediates, making generic structural analogs non-viable for precise synthetic targets.

Elimination of Coupling Reagents in Amide Bond Formation

In pharmaceutical manufacturing workflows, amide bond formation is a ubiquitous transformation. Utilizing 2-(2-methoxyphenyl)acetyl chloride allows for direct amidation with primary or secondary amines under mild Schotten-Baumann conditions, typically achieving rapid, near-quantitative conversion [1]. In contrast, using the baseline comparator, 2-(2-methoxyphenyl)acetic acid, requires stoichiometric amounts of coupling reagents (e.g., HATU, EDC/HOBt) to activate the carboxylate. This increases raw material costs and generates equimolar amounts of high-molecular-weight byproducts that complicate purification and negatively impact Process Mass Intensity (PMI).

Evidence DimensionCoupling reagent requirement and byproduct generation
Target Compound Data0 equivalents of coupling reagents required; direct reaction
Comparator Or Baseline2-(2-Methoxyphenyl)acetic acid (requires ≥1.0 eq of coupling agents)
Quantified Difference100% reduction in coupling reagent procurement costs and associated waste mass
ConditionsStandard amide bond formation with amines in organic or aqueous-organic solvents

Eliminating coupling agents reduces raw material costs and simplifies downstream purification, making the acyl chloride a highly efficient choice for scale-up manufacturing.

Regioselective Control via Ortho-Methoxy Chelation

The structural positioning of the methoxy group in 2-(2-methoxyphenyl)acetyl chloride provides a critical stereoelectronic advantage over its para-isomer, 2-(4-methoxyphenyl)acetyl chloride. During Lewis acid-mediated cyclizations or transition-metal-catalyzed cross-couplings, the ortho-methoxy oxygen can participate in bidentate chelation alongside the carbonyl oxygen [1]. This coordination restricts rotameric freedom and directs regioselectivity during the synthesis of complex heterocycles, such as 2-benzylquinazolines. The para-isomer is structurally incapable of forming this local chelate, leading to alternative reaction pathways or significantly lower selectivity for the desired conformationally restricted product.

Evidence DimensionCoordination capability and rotameric restriction
Target Compound DataCapable of bidentate chelation (carbonyl + ortho-methoxy oxygen)
Comparator Or Baseline2-(4-Methoxyphenyl)acetyl chloride (incapable of local bidentate chelation)
Quantified DifferenceEnables specific ortho-directed cyclization pathways and locks active conformations
ConditionsLewis acid-mediated or transition-metal-catalyzed cyclization reactions

Procuring the ortho-isomer is strictly necessary for accessing specific conformationally restricted heterocyclic scaffolds where local chelation dictates the reaction outcome.

Direct Organometallic Ketone Synthesis via Halide Displacement

For the synthesis of specialty ketones such as 1-(o-methoxyphenyl)-2-propanone, 2-(2-methoxyphenyl)acetyl chloride serves as a highly efficient electrophile. It reacts smoothly with organozinc reagents (e.g., methylzinc iodide) to form the target ketone [1]. Attempting this transformation with the parent 2-(2-methoxyphenyl)acetic acid results in no reaction under these mild conditions, as the carboxylate is inert to organozinc nucleophiles. Procuring the pre-formed acyl chloride is therefore mandatory to achieve carbon-carbon bond formation without over-alkylation or the need for harsh activation steps.

Evidence DimensionElectrophilic reactivity toward organozinc reagents
Target Compound DataHigh conversion to methyl ketone via direct displacement
Comparator Or Baseline2-(2-Methoxyphenyl)acetic acid (inert under identical conditions)
Quantified DifferenceBinary reactivity switch (reactive vs. inert) enabling direct C-C coupling
ConditionsReaction with methylzinc iodide under mild organometallic conditions

Procuring the acyl chloride is essential for direct organometallic ketone synthesis, bypassing the harsh conditions required to activate the parent acid in situ.

Synthesis of Conformationally Restricted Pharmaceutical Intermediates

Driven by the chelation and steric properties detailed in Section 3, 2-(2-methoxyphenyl)acetyl chloride is utilized in the synthesis of complex APIs, including anti-tuberculosis agents and 2-benzylquinazoline derivatives. The ortho-methoxy group locks the resulting amides into specific conformations that enhance target binding affinity, making this specific compound irreplaceable by unsubstituted or para-substituted analogs[1].

Scale-Up Manufacturing of Amides and Esters

Because it eliminates the need for peptide coupling reagents, this acyl chloride is a highly efficient procurement choice for industrial-scale amidation and esterification. It allows process chemists to achieve high Process Mass Intensity (PMI) efficiency and simplifies downstream purification by avoiding the generation of stoichiometric coupling byproducts[2].

Precursor for Specialty Organometallic Ketone Synthesis

As demonstrated by its electrophilic reactivity compared to the parent carboxylic acid, 2-(2-methoxyphenyl)acetyl chloride is an effective starting material for synthesizing specialty ketones like 1-(o-methoxyphenyl)-2-propanone. It readily undergoes coupling with organozinc reagents under mild conditions, making it highly valuable in fine chemical and agrochemical synthesis workflows where over-alkylation must be avoided[3].

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Other CAS

28033-63-8

Wikipedia

2-(2-Methoxyphenyl)acetyl chloride

Dates

Last modified: 08-15-2023

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